

Using ATTO 465 NHS Ester in Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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This document provides a detailed overview of **ATTO 465 NHS ester**, a versatile fluorescent dye, and its applications in fluorescence microscopy. It includes key data, experimental protocols for labeling and staining, and visual workflows to guide researchers in effectively utilizing this fluorophore in their studies.

ATTO 465 is a fluorescent label derived from the dye Acriflavine.^{[1][2]} It is known for its strong absorption, high fluorescence quantum yield, and excellent photostability.^{[3][4][5]} The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of proteins and other biomolecules containing primary amine groups through the formation of a stable amide bond.^{[3][6]}

Properties of ATTO 465

ATTO 465 exhibits a notable Stokes shift, which is the difference between the absorption and emission maxima, minimizing self-quenching and enhancing signal detection.^{[1][6]} Its spectral characteristics make it a valuable tool for various fluorescence-based applications, including multiplex immunofluorescence histochemistry.^[3]

Table 1: Photophysical and Chemical Properties of ATTO 465

Property	Value
Maximum Absorption (λ_{abs})	453 nm[1][6]
Maximum Emission (λ_{fl})	506 nm[1][6]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ [1][6]
Fluorescence Quantum Yield (η_{fl})	70-75%[1][6]
Fluorescence Lifetime (τ_{fl})	5.0 ns[1][6]
Stokes Shift	~55 nm[1][6]
Molecular Weight (NHS Ester)	493 g/mol [7]
Solubility	Soluble in polar solvents like DMF and DMSO[8]

Experimental Protocols

Protocol for Antibody Labeling with ATTO 465 NHS Ester

This protocol outlines the covalent labeling of an antibody with **ATTO 465 NHS ester**. The NHS ester reacts with primary amines on the antibody, primarily the ϵ -amino groups of lysine residues, to form a stable amide bond.[3]

Materials:

- Antibody to be labeled (in an amine-free buffer)
- **ATTO 465 NHS ester**
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[3]
- Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Gel filtration column (e.g., Sephadex G-25)[3]

Procedure:

- Protein Preparation:
 - Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA).[9] If necessary, dialyze the antibody against PBS.
 - The recommended antibody concentration is at least 2 mg/mL for efficient labeling.[2][3]
 - Adjust the pH of the antibody solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[6]
- Dye Preparation:
 - Allow the vial of **ATTO 465 NHS ester** to warm to room temperature before opening.
 - Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL.[2][3]
- Conjugation Reaction:
 - A starting point for the molar excess of dye to antibody is a 2-fold to 3-fold molar excess. [10][11]
 - While gently vortexing, add the calculated volume of the **ATTO 465 NHS ester** solution to the antibody solution.[3]
 - Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[3][10]
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[2][3]
 - The first colored, fluorescent band to elute is the antibody-dye conjugate.[12]
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 453 nm (A_{max}).

- Calculate the DOL using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$
 - Where $\epsilon_{protein}$ is the molar extinction coefficient of the antibody at 280 nm (typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG), ϵ_{dye} is the molar extinction coefficient of ATTO 465 at 453 nm ($75,000 \text{ M}^{-1}\text{cm}^{-1}$), and CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.48).[\[1\]](#)[\[3\]](#)
- Storage:
 - Store the labeled antibody at 4°C for short-term storage and at -20°C for long-term storage, protected from light.[\[9\]](#) The addition of 2 mM sodium azide can act as a preservative for storage at 4°C.[\[10\]](#)

Protocol for Immunofluorescence Staining of Fixed Cells

This protocol describes the use of ATTO 465-labeled antibodies for the immunofluorescent staining of cultured cells.

Materials:

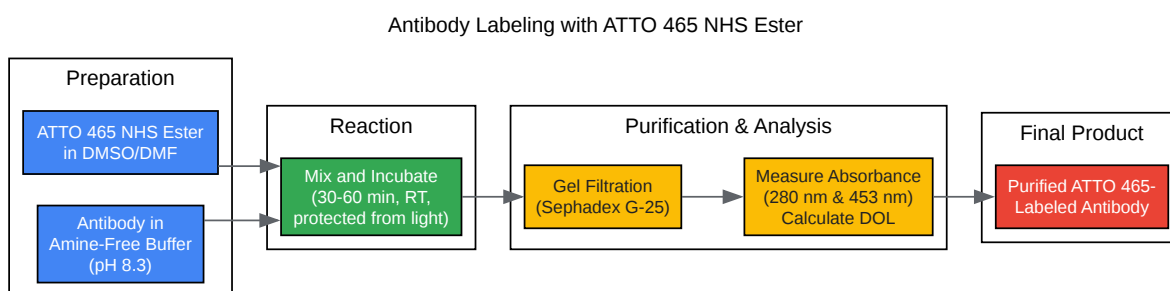
- Fixed cells on coverslips or slides
- ATTO 465-labeled primary or secondary antibody
- Phosphate-Buffered Saline (PBS)
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
- Nuclear counterstain (e.g., DAPI) (optional)
- Antifade mounting medium

Procedure:

- Sample Preparation:
 - Fix cells using a suitable method (e.g., 4% paraformaldehyde for 10-20 minutes at room temperature).[13]
 - Wash the fixed cells three times with PBS.[6]
- Permeabilization (for intracellular targets):
 - If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[6][13]
 - Wash the cells three times with PBS.[6]
- Blocking:
 - Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[6][13]
- Antibody Incubation:
 - Direct Method: Incubate with the ATTO 465-labeled primary antibody, diluted in Blocking Buffer, for 1 hour at room temperature or overnight at 4°C, protected from light.[6]
 - Indirect Method:
 - Incubate with the unlabeled primary antibody, diluted in Blocking Buffer, for 1 hour at room temperature or overnight at 4°C.[6][14]
 - Wash the cells three to five times with PBS.[6]
 - Incubate with the ATTO 465-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.[6][14]
- Washing:
 - Wash the cells three to five times with PBS to remove unbound antibodies.[6]

- Counterstaining (Optional):
 - Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.
 - Wash with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.[6]
 - Image the samples using a fluorescence microscope with appropriate filters for ATTO 465 (Excitation: ~450 nm, Emission: ~510 nm).

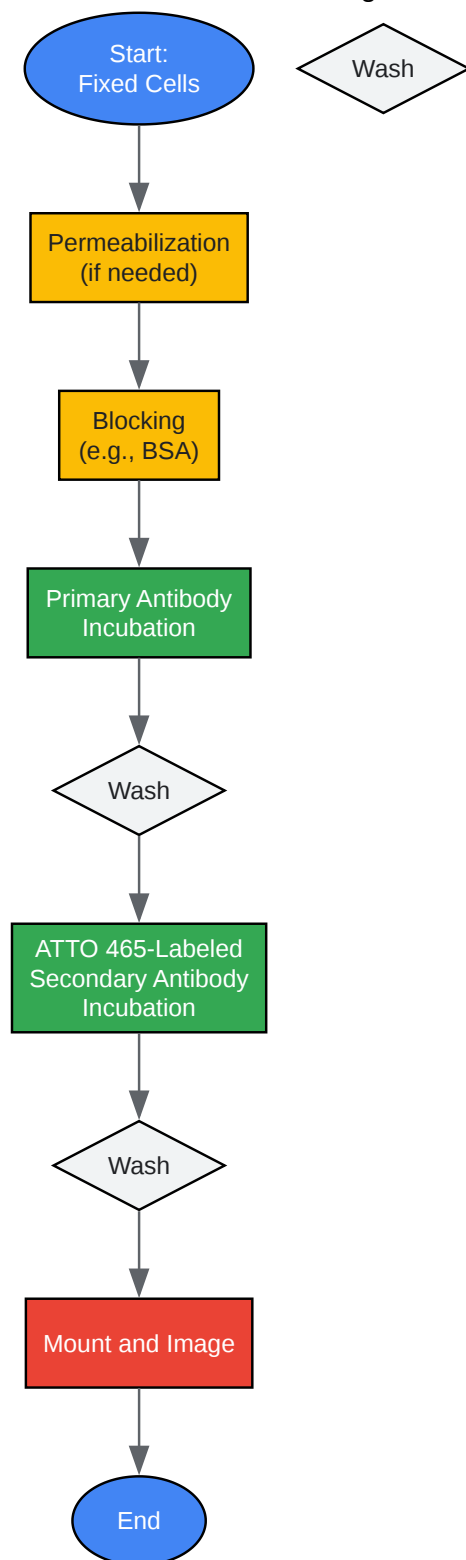
Visual Workflows



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Caption: Workflow for labeling antibodies with **ATTO 465 NHS ester**.

Immunofluorescence Staining Protocol

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Caption: Indirect immunofluorescence staining workflow.

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